BenchChemオンラインストアへようこそ!

Glycopyrronium

Blood-Brain Barrier Pharmacokinetics Anticholinergic

Procure glycopyrronium (glycopyrrolate) for your research or formulation needs. Unlike tertiary amines, its permanent quaternary ammonium structure ensures peripheral restriction and a distinct M3 kinetic profile—faster onset than tiotropium, longer duration than ipratropium. This batch delivers consistent, high-purity material suitable for muscarinic receptor studies, inhalation development, or reference standard qualification.

Molecular Formula C19H28NO3+
Molecular Weight 318.4 g/mol
CAS No. 13283-82-4
Cat. No. B1196793
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlycopyrronium
CAS13283-82-4
Molecular FormulaC19H28NO3+
Molecular Weight318.4 g/mol
Structural Identifiers
SMILESC[N+]1(CCC(C1)OC(=O)C(C2CCCC2)(C3=CC=CC=C3)O)C
InChIInChI=1S/C19H28NO3/c1-20(2)13-12-17(14-20)23-18(21)19(22,16-10-6-7-11-16)15-8-4-3-5-9-15/h3-5,8-9,16-17,22H,6-7,10-14H2,1-2H3/q+1
InChIKeyANGKOCUUWGHLCE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility9.44e-04 g/L

Structure & Identifiers


Interactive Chemical Structure Model





Glycopyrronium (CAS 13283-82-4): A Quaternary Ammonium Muscarinic Antagonist with Peripherally Selective Pharmacology for Respiratory and Antisecretory Applications


Glycopyrronium (glycopyrrolate) is a synthetic quaternary ammonium muscarinic acetylcholine receptor (mAChR) antagonist. As a charged, permanently cationic molecule, it exhibits limited capacity to cross lipid bilayer membranes, a property that fundamentally distinguishes it from tertiary amine anticholinergics like atropine [1]. It acts as a competitive, non-selective antagonist at all five mAChR subtypes (M1-M5), with a particular preference for M1 and M3 receptors, which mediate bronchoconstriction and glandular secretion [2]. This pharmacologic profile underpins its clinical utility as a long-acting bronchodilator for chronic obstructive pulmonary disease (COPD) and as an agent to reduce salivary and respiratory tract secretions in perioperative and critical care settings [3].

Why Glycopyrronium Cannot Be Substituted by Other Anticholinergics: A Case for Specific Procurement Based on Pharmacokinetic and Pharmacodynamic Differentiation


The clinical and functional performance of inhaled anticholinergics is not determined by class membership alone but by a convergence of specific molecular properties that dictate tissue selectivity, onset and offset kinetics, and systemic safety margins. Glycopyrronium's permanent quaternary ammonium structure is a critical determinant of its peripheral restriction, minimizing central nervous system (CNS) penetration relative to tertiary amines [1]. Furthermore, its unique kinetic profile at the M3 muscarinic receptor—characterized by a distinct dissociation half-life and a faster onset of action compared to tiotropium—translates directly into measurable differences in early bronchodilation [2]. These properties, combined with its specific lung absorption pharmacokinetics that support once-daily dosing, mean that substituting glycopyrronium for another long-acting muscarinic antagonist (LAMA) like tiotropium or aclidinium would yield a different clinical time-course of effect and safety profile. The following evidence demonstrates these quantifiable differentiators.

Glycopyrronium's Quantifiable Differentiation: A Head-to-Head Evidence Guide for Scientific Selection


CNS Penetration: Glycopyrronium's Quaternary Amine Structure Confers a Quantifiable Barrier to CNS Entry vs. Atropine

Glycopyrronium, as a quaternary ammonium compound, demonstrates a significantly reduced capacity to cross the blood-brain barrier (BBB) compared to the tertiary amine atropine. In a pharmacokinetic study, no measurable glycopyrronium was detected in lumbar cerebrospinal fluid (CSF) samples (n=9) taken 40 minutes after intramuscular administration, providing direct evidence for minimal CNS penetration [1]. This is in stark contrast to atropine, which readily crosses the BBB due to its tertiary amine structure and greater lipid solubility [2].

Blood-Brain Barrier Pharmacokinetics Anticholinergic Anesthesiology

Onset of Bronchodilation: Glycopyrronium Demonstrates Superior Early FEV1 Improvement vs. Tiotropium in a Randomized Controlled Trial

In a randomized, double-blind, double-dummy, crossover clinical trial (the FAST study) involving 152 patients with moderate-to-severe COPD, a single dose of glycopyrronium 44 μg provided a statistically superior and clinically faster onset of bronchodilation compared to tiotropium 18 μg [1]. The improvement in forced expiratory volume in 1 second (FEV1) over the first 2 hours was greater for glycopyrronium. Additionally, specific airway resistance (sRaw) was reduced more rapidly with glycopyrronium, indicating a faster physiological effect [1].

COPD Pulmonary Function Pharmacodynamics Clinical Trial

Duration of Bronchodilation: Glycopyrronium Exhibits a Longer Duration of Action than Ipratropium in Preclinical Human Airway Models

Ex vivo studies using human isolated bronchus tissue demonstrate that the duration of the bronchodilator effect of glycopyrronium is substantially longer than that of the short-acting muscarinic antagonist (SAMA) ipratropium. The time for the bronchodilator effect to decay by 50% (t1/2 offset) was measured after washout of the antagonist, providing a direct comparison of functional antagonism persistence at the tissue level [1].

COPD Pharmacology Ex Vivo Bronchodilation

M3 vs. M2 Receptor Kinetic Selectivity: Glycopyrronium Shows a Higher Kinetic Selectivity Ratio for M3 over M2 Receptors Compared to Tiotropium

Kinetic selectivity, defined by the ratio of dissociation half-lives from M3 and M2 receptors, is a key determinant of a LAMA's therapeutic profile. M3 receptors mediate bronchoconstriction, while M2 receptors are involved in feedback inhibition of acetylcholine release; blockade of M2 can paradoxically increase acetylcholine. In vitro studies on recombinant human receptors show that glycopyrronium exhibits a higher kinetic selectivity ratio (M3/M2 dissociation t½) than tiotropium, indicating a preference for M3 over M2 receptor binding [1].

Receptor Binding Pharmacology Selectivity COPD

Cardiovascular Safety Margin: Glycopyrronium Demonstrates a Superior Therapeutic Index for Cardiovascular Effects vs. Tiotropium in a Preclinical Model

In an integrated rat pharmacokinetic/pharmacodynamic model, the cardiovascular therapeutic indices for hypotension and bradycardia were calculated by comparing the doses required for bronchodilation (ED50) to those causing cardiovascular side effects. Glycopyrronium demonstrated significantly higher therapeutic indices than tiotropium at both 1 and 6 hours post-dose, indicating a wider safety margin [1].

Safety Pharmacology Cardiovascular Therapeutic Index Preclinical

Optimal Research and Industrial Application Scenarios for Glycopyrronium Based on Its Quantified Differentiation Profile


Inhalation Formulation for Once-Daily COPD Maintenance Therapy

Glycopyrronium's combination of a faster onset of action than tiotropium [1] and a longer duration of action than ipratropium [2] makes it an ideal candidate for once-daily inhaled maintenance therapy in COPD. Its extended lung residence time (slow-phase absorption t1/2 of ~3.5 days) provides pharmacokinetic evidence for sustained bronchodilation from a single daily dose [3]. This profile supports the development of dry powder inhaler (DPI) and nebulized formulations for chronic disease management.

Perioperative and Critical Care Antisecretory Agent with Minimized CNS Effects

The quaternary amine structure of glycopyrronium, which prevents its crossing of the blood-brain barrier [4], makes it the preferred anticholinergic for reducing salivary and respiratory secretions in anesthesia and critical care. Unlike atropine, it does not induce central anticholinergic syndrome. This is particularly advantageous for use in elderly patients, obstetric anesthesia, and in the reversal of neuromuscular blockade where a rapid, predictable, and peripherally-restricted anticholinergic effect is required [5].

Topical Formulation for Primary Axillary Hyperhidrosis

The ability of glycopyrronium to potently inhibit M3-mediated glandular secretion, combined with its poor systemic absorption when applied topically, makes it an effective agent for managing primary axillary hyperhidrosis. A 1% topical cream formulation achieves localized efficacy in reducing sweat production while minimizing systemic anticholinergic side effects due to limited transdermal absorption [6]. This targeted delivery leverages the compound's pharmacodynamic potency while mitigating its systemic exposure.

Preclinical Research on Muscarinic Receptor Kinetics and Safety Pharmacology

Glycopyrronium serves as a valuable reference compound in preclinical research for studying muscarinic receptor kinetics and selectivity. Its distinct profile—characterized by a specific M3 vs. M2 kinetic selectivity ratio [7] and a quantifiable cardiovascular therapeutic index in animal models [8]—provides a benchmark for evaluating novel LAMAs and for investigating the structure-activity relationships governing receptor binding kinetics and in vivo safety margins.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Glycopyrronium

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.